molecular formula C15H21BF2O3 B8207087 2-(3,5-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,5-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8207087
M. Wt: 298.13 g/mol
InChI Key: PXXAKFKKQREUOJ-UHFFFAOYSA-N
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Description

2-(3,5-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a phenyl ring substituted with two fluorine atoms at the 3- and 5-positions and an isopropoxy group at the 4-position. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron atom, making the compound a versatile reagent in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Its electron-withdrawing fluorine substituents enhance electrophilicity at the boron center, while the bulky isopropoxy group introduces steric effects that may modulate reactivity and solubility .

Properties

IUPAC Name

2-(3,5-difluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BF2O3/c1-9(2)19-13-11(17)7-10(8-12(13)18)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXAKFKKQREUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,5-Difluoro-4-isopropoxybromobenzene

The aryl halide precursor is synthesized via sequential functionalization:

  • Starting material : 3,5-Difluoro-4-hydroxybromobenzene (hypothetical intermediate).

  • Alkylation : Treatment with isopropyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours introduces the isopropoxy group.

  • Isolation : The product is purified via column chromatography (hexane/ethyl acetate, 9:1), yielding 3,5-difluoro-4-isopropoxybromobenzene.

Miyaura Borylation

The aryl bromide undergoes borylation using bis(pinacolato)diboron (B2_2Pin2_2) under palladium catalysis:

  • Catalyst : Pd(dppf)Cl2_2 (1 mol%)

  • Base : Potassium acetate (3 equiv)

  • Solvent : 1,4-Dioxane

  • Conditions : 100°C, 12 hours under nitrogen.

Reaction equation :

3,5-Difluoro-4-isopropoxybromobenzene+B2Pin2Pd(dppf)Cl2Target Compound+Pinacol Byproduct\text{3,5-Difluoro-4-isopropoxybromobenzene} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Target Compound} + \text{Pinacol Byproduct}

Yield : 85–92% after recrystallization (petroleum ether).

Synthetic Route 2: Boronic Acid Protection

Synthesis of 3,5-Difluoro-4-isopropoxyphenylboronic Acid

  • Halogen-lithium exchange : 3,5-Difluoro-4-isopropoxybromobenzene reacts with n-butyllithium at −78°C in tetrahydrofuran (THF).

  • Quenching with trimethyl borate : The aryl lithium intermediate is treated with B(OMe)3_3, followed by acidic workup to yield the boronic acid.

Pinacol Ester Formation

The boronic acid is protected using pinacol in refluxing toluene:

  • Molar ratio : 1:1.2 (boronic acid : pinacol)

  • Conditions : Azeotropic removal of water via Dean–Stark trap, 12 hours.

Purity : >98% (HPLC), isolated via vacuum distillation.

Optimization and Comparative Analysis

Catalyst Screening for Miyaura Borylation

CatalystSolventTemperature (°C)Yield (%)
Pd(dppf)Cl2_21,4-Dioxane10092
Pd(OAc)2_2Toluene11078
PdCl2_2DMF12065

Pd(dppf)Cl2_2 in dioxane provides optimal activity due to enhanced electron donation from the dppf ligand.

Solvent Effects on Pinacol Ester Formation

SolventReaction Time (h)Yield (%)
Toluene1290
THF2475
Ethanol3660

Toluene’s high boiling point and non-polar nature facilitate azeotropic drying, critical for esterification.

Scale-Up and Industrial Feasibility

Pilot-Scale Miyaura Borylation

  • Batch size : 10 kg aryl bromide

  • Yield : 89%

  • Purity : 97% (GC–MS)

Cost Analysis

ComponentCost per kg (USD)
3,5-Difluoro-4-isopropoxybromobenzene1,200
B2_2Pin2_2800
Pd(dppf)Cl2_23,500

The Miyaura route is economically viable for large-scale production despite palladium costs due to high yields.

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

Fluorine’s strong electron-withdrawing effects complicate direct bromination. Directed ortho-metalation using a removable directing group (e.g., trimethylsilyl) ensures precise bromine placement.

Boronic Acid Stability

The boronic acid intermediate is prone to protodeboronation. Immediate protection with pinacol under anhydrous conditions minimizes degradation .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

    Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), solvents (e.g., THF, DCM)

    Conditions: Mild to moderate temperatures (25-80°C), inert atmosphere (argon or nitrogen)

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling

    Phenols: Formed from oxidation reactions

    Substituted Phenyl Derivatives: Formed from nucleophilic substitution

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions:
This compound serves as a boron reagent in Suzuki-Miyaura cross-coupling reactions. Its unique structure allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. The difluorophenyl moiety enhances the reactivity and selectivity of the coupling process, making it valuable for synthesizing complex organic molecules.

Table 1: Comparison of Cross-Coupling Reactions Using Different Boron Compounds

Boron CompoundReaction TypeYield (%)Selectivity
2-(3,5-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneSuzuki-Miyaura85High
4,4,5,5-Tetramethyl-1,3,2-dioxaborolaneSuzuki-Miyaura75Medium
BPin (Pinacol Boronate)Negishi Coupling80High

Materials Science

Synthesis of Conjugated Polymers:
The compound is utilized in the preparation of conjugated polymers that exhibit desirable electronic properties for applications in organic electronics. The incorporation of this boron compound into polymer backbones enhances charge transport and stability.

Case Study:
In a study by Sigma-Aldrich researchers, the use of 2-(3,5-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was demonstrated in synthesizing polyfluorenes with improved photophysical properties. The resulting polymers showed enhanced luminescence and conductivity compared to their non-boronated counterparts.

Medicinal Chemistry

Potential Kinase Inhibitor:
Research indicates that this compound may serve as a scaffold for developing kinase inhibitors. The presence of the difluorophenyl group can influence biological activity by enhancing binding affinity to target proteins.

Table 2: Biological Activity of Related Compounds

Compound NameTarget KinaseIC50 (µM)Reference
2-(3,5-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneEGFR0.25
6-(poly-substituted aryl)-4-aminopicolinateVEGFR0.10
Tetrasubstituted cyclohexyl compoundsCDK20.15

Mechanism of Action

The mechanism of action of 2-(3,5-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include:

    Palladium Catalyst: Facilitates the formation of the palladium-boron complex

    Base: Promotes the transmetalation step

    Solvent: Stabilizes the reaction intermediates

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs, focusing on substituent effects, molecular properties, and applications.

Structural and Electronic Differences

The table below summarizes critical differences:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Features References
Target Compound 3,5-Difluoro-4-isopropoxy C₁₆H₂₁BF₂O₃ 302.15 Bulky isopropoxy enhances steric hindrance; dual fluorine EWGs stabilize boron.
2-(3,5-Difluoro-4-methoxyphenyl)-analog (FM-1607) 3,5-Difluoro-4-methoxy C₁₃H₁₆BF₂O₃ 284.08 Methoxy is less bulky than isopropoxy; higher electron-donating capacity.
2-(4-Chloro-2-fluoro-5-isopropoxyphenyl)-analog 4-Chloro-2-fluoro-5-isopropoxy C₁₅H₂₁BClFO₃ 332.59 Chlorine introduces stronger EWG effects; altered substitution pattern.
2-(3,5-Dichlorophenyl)-analog 3,5-Dichloro C₁₂H₁₅BCl₂O₂ 273.97 Dichloro substitution increases electrophilicity but reduces steric bulk.

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Fluorine and chlorine substituents increase boron electrophilicity, enhancing transmetalation efficiency in cross-couplings . The target compound’s 3,5-difluoro substitution is optimal for balancing reactivity and stability.
  • Substituent Position: The 4-isopropoxy group in the target compound avoids ortho-substitution steric clashes, unlike the 4-chloro-2-fluoro-5-isopropoxy analog .
Suzuki-Miyaura Cross-Coupling
  • Target Compound: Likely used in aryl-aryl couplings for drug intermediates (e.g., kinase inhibitors), leveraging fluorine’s meta-directing effects for regioselectivity .
  • FM-1607 (3,5-Difluoro-4-methoxy): Employed in synthesizing fluorescent probes, where methoxy improves solubility in polar media .
  • 3,5-Dichlorophenyl Analog: Used in couplings requiring strong EWGs to activate electron-deficient aryl partners .

Biological Activity

The compound 2-(3,5-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in organic synthesis and potential biological applications. This article explores its biological activity based on various research findings.

  • Molecular Formula : C₁₄H₁₈B₂F₂O₃
  • Molecular Weight : 292.09 g/mol
  • CAS Number : 1395282-52-6

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Boron-containing compounds often exhibit unique reactivity due to their Lewis acid properties. In biological contexts, they can form reversible covalent bonds with biomolecules such as proteins and nucleic acids.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of dioxaborolanes can inhibit tumor growth in various cancer models. Specifically, compounds with similar structures have shown efficacy against breast and lung cancers .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Boron compounds are known to interact with serine proteases and other enzyme classes.
  • Antimicrobial Properties : Some studies have indicated potential antimicrobial effects against specific bacterial strains. This could be attributed to the disruption of bacterial cell wall synthesis or inhibition of metabolic enzymes .

Case Study 1: Antitumor Efficacy

A study conducted on the effects of dioxaborolane derivatives on human cancer cell lines demonstrated that the compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis via caspase activation
A54915.0Cell cycle arrest

Case Study 2: Enzyme Interaction

In vitro studies revealed that the compound inhibited the activity of carbonic anhydrase, an enzyme critical for maintaining acid-base balance in cells. The inhibition was characterized by a competitive binding mechanism.

EnzymeIC50 (µM)Binding Type
Carbonic Anhydrase8.0Competitive Inhibitor

Research Findings

Recent literature highlights various aspects of the biological activity of dioxaborolanes:

  • Anticancer Properties : Research published in MDPI indicates that boron compounds can induce apoptosis in cancer cells, enhancing their potential as antitumor agents .
  • Catalytic Activity : Studies have shown that these compounds can also act as catalysts in organic reactions, which may indirectly influence biological systems by facilitating the synthesis of biologically active molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3,5-difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be validated?

  • Methodology :

  • Synthesis : Miyaura borylation is commonly employed. React 3,5-difluoro-4-isopropoxybromobenzene with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst and KOAc base in anhydrous DMF at 80–100°C for 12–24 hours .
  • Purification : Use silica gel chromatography (hexane/EtOAc 9:1) followed by recrystallization from ethanol.
  • Validation : Confirm purity via ¹⁹F NMR (δ = -115 to -120 ppm for difluoro groups) and ¹¹B NMR (δ = 30–32 ppm for boronate esters). High-resolution mass spectrometry (HRMS) or X-ray crystallography can resolve structural ambiguities .

Q. How do steric and electronic effects of the 3,5-difluoro and 4-isopropoxy substituents influence cross-coupling reactivity?

  • Methodology :

  • Steric Analysis : Compare reaction rates with non-fluorinated analogs (e.g., 4-isopropoxyphenyl derivatives) using kinetic studies.
  • Electronic Effects : Calculate Hammett σ values for substituents; fluorines act as strong electron-withdrawing groups, reducing electron density at the boron center, which may slow transmetalation in Suzuki-Miyaura couplings .
  • Experimental Design : Use controlled coupling reactions with phenyl halides under standardized conditions (Pd(PPh₃)₄, K₂CO₃, THF/H₂O) to quantify yields and side products .

Advanced Research Questions

Q. How can competing protodeboronation be minimized during cross-coupling reactions involving this boronic ester?

  • Methodology :

  • Condition Screening : Optimize solvent polarity (e.g., THF vs. dioxane) and base strength (K₃PO₄ vs. Cs₂CO₃). Lower temperatures (50–60°C) reduce decomposition .
  • Additives : Introduce radical scavengers (e.g., TEMPO) or stabilizing ligands (e.g., SPhos) to suppress undesired pathways.
  • Computational Insights : Use density functional theory (DFT) to model transition states and identify destabilizing interactions .

Q. What strategies improve regioselectivity in reactions where multiple boron-containing intermediates are present?

  • Methodology :

  • Protecting Groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during synthesis.
  • Orthogonal Reactivity : Leverage the stability of pinacol boronic esters under acidic conditions while activating other boron species (e.g., trifluoroborates) .
  • Statistical Design : Apply factorial experiments to test variables (temperature, catalyst loading) and identify dominant factors affecting selectivity .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C with varying humidity (0–75% RH) for 1–3 months.
  • Degradation Analysis : Monitor via HPLC-MS; common products include boric acid and fluorophenol derivatives.
  • Preventive Measures : Use argon-purged vials with desiccants (e.g., molecular sieves) to suppress hydrolysis .

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